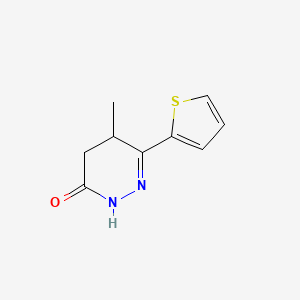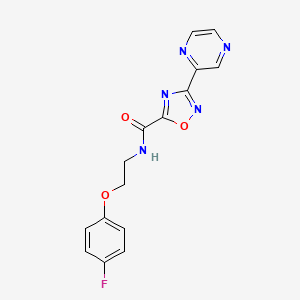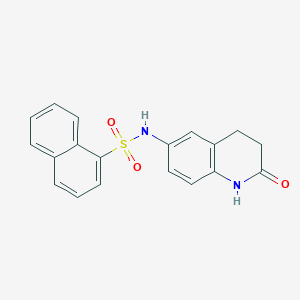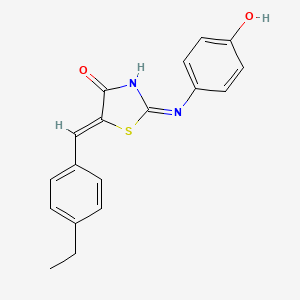![molecular formula C9H7ClF6N2O2S B2448449 N-{2-[3-氯-5-(三氟甲基)吡啶-2-基]乙基}-1,1,1-三氟甲磺酰胺 CAS No. 2059280-08-7](/img/structure/B2448449.png)
N-{2-[3-氯-5-(三氟甲基)吡啶-2-基]乙基}-1,1,1-三氟甲磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1,1,1-trifluoromethanesulfonamide is a useful research compound. Its molecular formula is C9H7ClF6N2O2S and its molecular weight is 356.67. The purity is usually 95%.
BenchChem offers high-quality N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1,1,1-trifluoromethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}-1,1,1-trifluoromethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
农药应用
该化合物是活性农药成分的关键结构基序 . 三氟甲基吡啶 (TFMP) 及其衍生物,包括该化合物,用于保护作物免受害虫侵害 . 氟草烟酯是首个引入农药市场的 TFMP 衍生物,自那时起,已有 20 多种新的含 TFMP 的农药获得了 ISO 通用名称 .
医药应用
一些 TFMP 衍生物也用于制药行业 . 包含 TFMP 部分的五种药物产品已获得市场批准,目前还有许多候选药物正在进行临床试验 .
兽药应用
在兽药行业,包含 TFMP 部分的两种产品已获得市场批准 .
作物保护产品的合成
在 TFMP 衍生物中,2,3-二氯-5-(三氟甲基)-吡啶 (2,3,5-DCTF) 用于合成多种作物保护产品,作为化学中间体,需求量最大 .
抗菌活性
该化合物已被研究用于其抗菌活性。 然而,发现细菌基因组中存在 Sfp-PPTase 提供了一种先天抗性机制 . 因此,有效的抗菌剂必须同时靶向两种 PPTase 类酶,才能有效阻止细菌增殖 .
杀菌剂应用
在杀菌剂方面,已知该化合物存在于一系列已知的农药中,包括氟嘧啶醇 .
除草剂应用
杀虫剂应用
作用机制
Target of Action
The primary targets of the compound are yet to be definitively identified. Some studies suggest that it may interact with certain enzymes such as acps-pptase . These enzymes play a crucial role in bacterial proliferation .
Mode of Action
It is hypothesized that the compound may simultaneously target both classes of PPTase enzymes to effectively halt bacterial proliferation . The compound’s interaction with its targets and the resulting changes are still under investigation.
Biochemical Pathways
It is suggested that the compound may interfere with the function of pptase enzymes, which are essential for bacterial proliferation . The downstream effects of this interference are still being studied.
Pharmacokinetics
A report on a similar compound, fluopyram, provides some insights into the toxicokinetics of such compounds
Result of Action
It is hypothesized that the compound may halt bacterial proliferation by targeting pptase enzymes
属性
IUPAC Name |
N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF6N2O2S/c10-6-3-5(8(11,12)13)4-17-7(6)1-2-18-21(19,20)9(14,15)16/h3-4,18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSWSDFMEYZHNBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CCNS(=O)(=O)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF6N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![6-Thia-1-azaspiro[3.4]octane 6,6-dioxide hydrochloride](/img/structure/B2448366.png)


![[(Cyanomethyl)(phenyl)carbamoyl]methyl 2-(ethylsulfanyl)benzoate](/img/structure/B2448370.png)



![Methyl (E)-4-oxo-4-[3-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]propylamino]but-2-enoate](/img/structure/B2448378.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(3,4-dimethoxyphenyl)(methyl)amino]acetamide](/img/structure/B2448382.png)
![7-[(2-chloro-6-fluorophenyl)methyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2448384.png)
![10-(3-chlorobenzenesulfonyl)-7-(pyrrolidin-1-yl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B2448386.png)
![2-{2-[(dimethylsulfamoyl)amino]ethyl}-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2448387.png)

